

Fosizensertib: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: Fosizensertib

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Introduction

Fosizensertib, also known as fidrisertib (formerly BLU-782, IPN60130), is an investigational, orally administered, selective inhibitor of Activin receptor-like kinase 2 (ALK2). It is being developed for the treatment of fibrodysplasia ossificans progressiva (FOP), an ultra-rare and severely disabling genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues. This technical guide provides a comprehensive overview of the discovery and development timeline of **fosizensertib**, its mechanism of action, preclinical data, and ongoing clinical trials.

Discovery and Development Timeline

The development of **fosizensertib** has been a collaborative effort, initiated by Blueprint Medicines and now being advanced by Ipsen.

Date	Milestone	Organization(s)	Key Details
Pre-2019	Discovery and Preclinical Development	Blueprint Medicines	Leveraging their kinase inhibitor library, Blueprint Medicines identified and optimized BLU-782 as a highly selective inhibitor of the mutant ALK2 kinase, the primary driver of FOP.
Oct 16, 2019	Global Licensing Agreement	Blueprint Medicines & Ipsen	Ipsen acquired exclusive worldwide rights to develop and commercialize BLU-782 for the treatment of FOP for an upfront payment of \$25 million and up to \$510 million in milestone payments. ^[1]
Nov 2020	Orphan Drug Designation	European Medicines Agency (EMA)	Fidrisertib was granted orphan drug status in the European Union for the treatment of FOP. ^[2]
Dec 1, 2021	Initiation of Phase 2 FALKON Trial	Ipsen/Clementia Pharmaceuticals	The first patient was dosed in the Phase 2 FALKON clinical trial (NCT05039515) to evaluate the efficacy and safety of fidrisertib in patients with FOP. ^[3] ^[4]

May 29, 2024	Publication of Preclinical Data	Blueprint Medicines	Detailed preclinical findings demonstrating the efficacy of BLU-782 in a mouse model of FOP were published in Science Translational Medicine. [4] [5] [6]
Ongoing	Phase 2 FALKON Trial	Ipsen	The global, multi-center, placebo-controlled trial continues to enroll and evaluate the safety and efficacy of two dosing regimens of fidrisertib. [7] [8] [9] [10]
Est. Mar 30, 2029	Estimated Primary Completion of FALKON Trial	Ipsen	The estimated date for the completion of the primary outcome measures for the Phase 2 FALKON trial. [4]

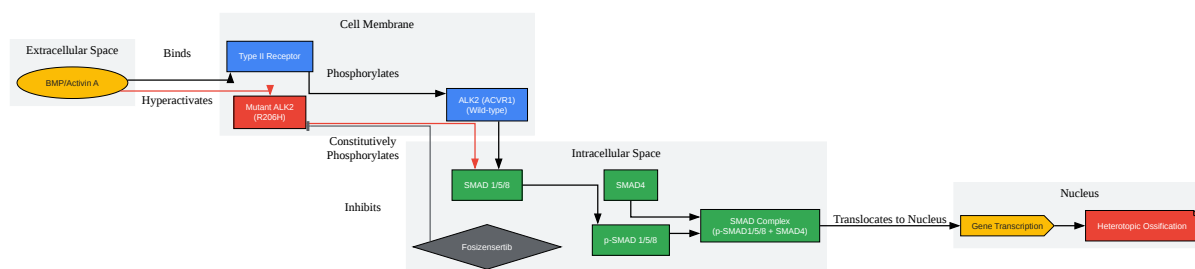
Mechanism of Action: Targeting the Pathogenic ALK2 Kinase

FOP is primarily caused by a gain-of-function mutation in the ACVR1 gene, which encodes the ALK2 protein, a bone morphogenetic protein (BMP) type I receptor. The most common mutation, R206H, leads to a hyperactive ALK2 receptor, resulting in excessive and unregulated signaling through the BMP pathway. This aberrant signaling drives the pathological endochondral ossification characteristic of FOP.[\[5\]](#)[\[6\]](#)[\[8\]](#)

Fosizensertib is a potent and selective inhibitor of the ALK2 kinase. By binding to the ATP-binding site of the ALK2 enzyme, it blocks the downstream signaling cascade that leads to heterotopic bone formation. Preclinical studies have shown that **fosizensertib** has exquisite selectivity for ALK2 over other kinases, which is crucial for minimizing off-target effects.[6]

Signaling Pathway

The following diagram illustrates the BMP signaling pathway and the mechanism of action of **fosizensertib**.



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Caption: Simplified BMP signaling pathway and the inhibitory action of **fosizensertib**.

Preclinical Studies

The preclinical efficacy of **fosizensertib** (as BLU-782) was demonstrated in a genetically engineered mouse model of FOP carrying the Acvr1R206H mutation.[5][6]

Experimental Protocols

Animal Model: A conditional knock-in mouse model was generated to express the Acvr1R206H mutation, as constitutive expression is perinatally lethal.[\[11\]](#)

Induction of Heterotopic Ossification (HO):

- Mice were anesthetized.
- A single pinch injury was induced in the calf muscle using rongeur forceps to simulate trauma, a known trigger for HO in FOP patients.[\[6\]](#)
- For fracture-induced HO, a fibular osteotomy was performed.[\[6\]](#)

Drug Administration:

- **Fosizensertib** was administered orally once daily at varying doses.[\[7\]](#)
- Treatment was initiated either prior to or at different time points after the injury to assess both prophylactic and treatment effects.[\[6\]](#)[\[12\]](#)

Assessment of HO:

- HO formation was monitored and quantified using imaging techniques, including micro-computed tomography (μ CT).
- Histological analysis of tissue sections was performed to examine cartilage and bone formation.

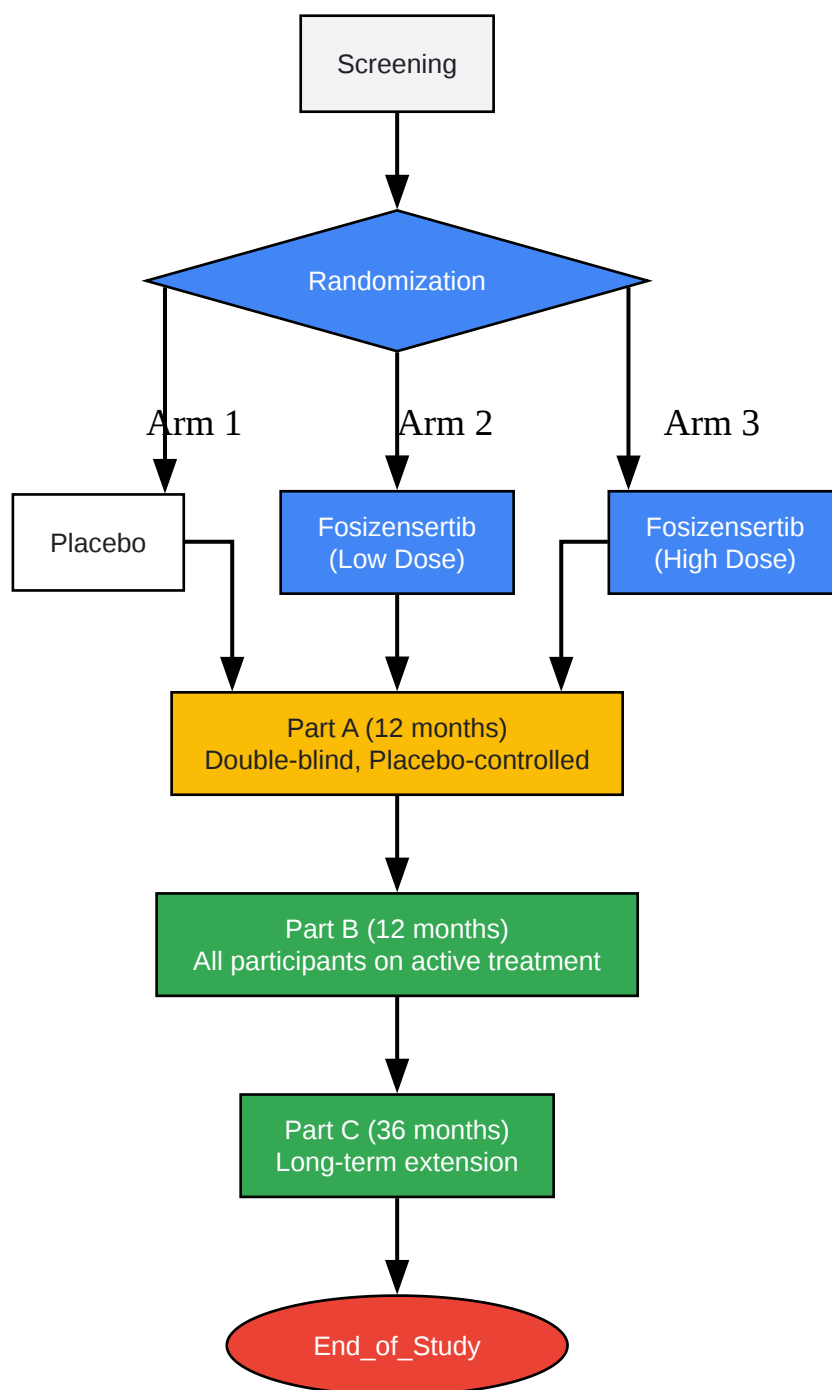
Key Preclinical Findings

Parameter	Result	Significance
HO Prevention	Prophylactic treatment with fosizensertib completely prevented trauma-induced HO in the FOP mouse model.[6]	Demonstrates the potential of fosizensertib to prevent the formation of new heterotopic bone.
Treatment Window	A short therapeutic window was identified, where treatment initiated up to 2 days after injury still prevented HO. Treatment delayed by 4 or more days was ineffective.[12]	Highlights the importance of early intervention following a flare-up or trauma.
Muscle and Bone Healing	Fosizensertib did not interfere with normal muscle repair after injury or normal bone healing after fracture.[6]	Suggests that the drug's inhibitory effect is specific to the pathological bone formation in FOP.
Selectivity	Fosizensertib demonstrated high selectivity for the ALK2 kinase, minimizing off-target effects.[6]	Indicates a favorable safety profile.

Clinical Development: The FALKON Trial

Fosizensertib is currently being evaluated in a global, multi-center, placebo-controlled Phase 2 clinical trial known as FALKON (NCT05039515).[7][8][9][10]

Experimental Workflow of the FALKON Trial



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Caption: Workflow of the Phase 2 FALKON clinical trial for **fosizensertib**.

Study Design and Protocols

- Study Population: Approximately 98 patients aged 5 years and older with a confirmed diagnosis of FOP and the R206H ACVR1 mutation or other FOP variants.[7]

- Dosing: Two oral dosage regimens of **fosizensertib** (a high dose and a low dose) are being evaluated against a placebo.[8] The specific doses have not been publicly disclosed.
- Primary Outcome: The primary efficacy endpoint is the annualized change in new HO volume as assessed by low-dose whole-body computed tomography (WBCT), excluding the head.[2]
- Imaging Protocol: Low-dose WBCT is the preferred imaging modality for assessing HO in FOP clinical trials due to its increased sensitivity and reduced positional ambiguity compared to dual-energy X-ray absorptiometry (DXA).[2][6] While specific scanner parameters may vary between sites, the protocol generally involves acquiring images with a low radiation dose to minimize patient exposure.[13][14][15]
- Sub-study: A sub-study is being conducted in participants aged 5 years and older to evaluate HO lesions using Fluorine-18-labeled sodium fluoride Positron Emission Tomography-Computed Tomography ([18F]NaF PET-CT).[9][10]

Conclusion

Fosizensertib represents a promising targeted therapy for individuals with FOP. Its selective inhibition of the pathogenic ALK2 kinase addresses the underlying genetic cause of the disease. Preclinical studies have demonstrated its potential to prevent heterotopic ossification without impairing normal bone and muscle healing. The ongoing Phase 2 FALKON trial will provide crucial data on the efficacy and safety of **fosizensertib** in patients. The results of this trial are eagerly awaited by the FOP community and could represent a significant advancement in the management of this devastating disease.

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